molecular formula C7H2BrClFNO3 B15223392 2-Bromo-6-fluoro-3-nitrobenzoyl chloride

2-Bromo-6-fluoro-3-nitrobenzoyl chloride

Cat. No.: B15223392
M. Wt: 282.45 g/mol
InChI Key: AANJMXVVRRCPGL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzoyl chloride is a multifunctional aromatic building block designed for professional research and development. This compound is predicted to be a highly reactive intermediate, with the acyl chloride group making it a versatile precursor for synthesizing amides and esters via acylation reactions. Its core structure features a bromine atom and a fluorine atom that serve as orthogonal reactive sites for metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitutions, respectively . The nitro group can be readily reduced to an aniline, further expanding its utility in constructing complex molecular architectures . Given its structural features, this reagent is primarily valuable in medicinal chemistry for the synthesis of diverse heterocycles and active pharmaceutical ingredients (APIs), including investigations into diaryl hydantoin derivatives and bicyclic lactam-based anticoagulants . In the agrochemical sector, it serves as a key intermediate for developing novel pesticides . As a moisture-sensitive compound, it requires storage at 2-8°C . 2-Bromo-6-fluoro-3-nitrobenzoyl chloride is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C7H2BrClFNO3

Molecular Weight

282.45 g/mol

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzoyl chloride

InChI

InChI=1S/C7H2BrClFNO3/c8-6-4(11(13)14)2-1-3(10)5(6)7(9)12/h1-2H

InChI Key

AANJMXVVRRCPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrobenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

    Agricultural Chemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Key Physical and Chemical Properties

  • Reactivity : The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions (e.g., with amines or alcohols).
  • Stability: The electron-withdrawing substituents (Br, F, NO₂) stabilize the molecule against hydrolysis compared to unsubstituted benzoyl chlorides, though it remains moisture-sensitive .

To contextualize 2-bromo-6-fluoro-3-nitrobenzoyl chloride, we analyze its structural analogs and functional analogs in terms of reactivity, stability, and applications.

Table 1: Comparative Analysis of Substituted Benzoyl Chlorides
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity Features Stability in Air
2-Bromo-6-fluoro-3-nitrobenzoyl chloride C₇H₂BrClFNO₃ Br (2), F (6), NO₂ (3) 298.45 High electrophilicity; rapid acyl substitution Low (hygroscopic)
2-Bromo-6-fluorobenzoyl chloride C₇H₃BrClFO Br (2), F (6) 237.46 Moderate electrophilicity; slower reactions Moderate
3-Nitrobenzoyl chloride C₇H₄ClNO₂ NO₂ (3) 169.57 High reactivity due to nitro group Very low
2-Chloro-6-fluorobenzoyl chloride C₇H₃Cl₂FO Cl (2), F (6) 193.45 Lower electrophilicity; steric hindrance High
Key Findings

Reactivity Differences: The 3-nitro group in 2-bromo-6-fluoro-3-nitrobenzoyl chloride significantly enhances electrophilicity compared to non-nitrated analogs (e.g., 2-bromo-6-fluorobenzoyl chloride). This makes it more reactive toward nucleophiles like amines, enabling faster amide bond formation . In contrast, 3-nitrobenzoyl chloride (without Br/F substituents) exhibits even higher reactivity due to the absence of bulky halogen groups, but it is less stable and prone to hydrolysis.

Steric and Electronic Effects :

  • The bromo and fluoro substituents in the 2- and 6-positions create steric hindrance, slightly reducing reaction rates compared to simpler nitrobenzoyl chlorides. However, their electron-withdrawing nature synergizes with the nitro group to stabilize the intermediate acylium ion during reactions.

Stability and Handling :

  • 2-Bromo-6-fluoro-3-nitrobenzoyl chloride’s hygroscopic nature necessitates strict anhydrous storage conditions. In comparison, 2-chloro-6-fluorobenzoyl chloride (lacking nitro and bromo groups) is more stable but less reactive.

Synthetic Utility: The trifunctional substitution (Br, F, NO₂) in 2-bromo-6-fluoro-3-nitrobenzoyl chloride allows for sequential functionalization, making it valuable in multi-step syntheses (e.g., for fluorinated pharmaceuticals). Non-nitrated analogs are less versatile in this regard.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-fluoro-3-nitrobenzoyl chloride with high purity?

  • Methodology : Begin with a substituted benzoyl chloride precursor (e.g., 2-bromo-6-fluorobenzoic acid). Nitration can be achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Post-nitration, activate the carboxylic acid via thionyl chloride (SOCl₂) under anhydrous conditions (reflux at 70°C for 4–6 hours). Purify via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to achieve >95% purity .
  • Critical Parameters : Monitor reaction temperature to avoid decomposition, and use inert gas (N₂/Ar) to prevent hydrolysis. Confirm purity via HPLC or ¹H NMR .

Q. How should 2-bromo-6-fluoro-3-nitrobenzoyl chloride be stored to ensure stability?

  • Methodology : Store in amber vials under anhydrous conditions (e.g., molecular sieves) at –20°C. Avoid exposure to moisture or light, as the compound is prone to hydrolysis and photodegradation. Conduct periodic FT-IR analysis to detect carbonyl group integrity (peak ~1750 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Use electron ionization (EI) to identify molecular ion peaks (M⁺) and fragmentation patterns. Compare with NIST spectral databases for substituted benzoyl chlorides .
  • ¹³C NMR : Look for distinct carbonyl carbon shifts (~165–170 ppm) and substituent-induced deshielding effects.
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of nitro and halogen groups .

Advanced Research Questions

Q. How do competing substituents (Br, F, NO₂) influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with amines/thiols under controlled conditions (e.g., THF, 25°C). Use Hammett plots to correlate substituent electronic effects (σ values: NO₂ ≈ +0.78, Br ≈ +0.26, F ≈ +0.06) with activation barriers.
  • Regioselectivity Analysis : Perform DFT calculations (e.g., Gaussian) to model transition states and identify steric/electronic bottlenecks .

Q. How can researchers resolve contradictions in reported hydrolysis rates under aqueous vs. non-aqueous conditions?

  • Methodology :

  • Controlled Experiments : Replicate hydrolysis in buffered solutions (pH 4–10) and aprotic solvents (e.g., DMF). Monitor via UV-Vis (λmax ~270 nm for nitro group) or conductometric titration.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Correlate results with solvent polarity and hydrogen-bonding parameters .

Q. What strategies mitigate side reactions (e.g., denitration or halogen displacement) during coupling reactions?

  • Methodology :

  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to minimize dehalogenation. Use low temperatures (–10°C) and short reaction times.
  • Protecting Groups : Temporarily protect the nitro group via silylation (e.g., TBSCl) before bromine displacement .

Data Contradiction and Validation

Q. How should researchers address discrepancies in melting point or spectral data across literature sources?

  • Methodology :

  • Interlaboratory Comparison : Share samples with collaborators for independent DSC (melting point) and NMR validation.
  • Impurity Profiling : Use GC-MS to identify trace byproducts (e.g., hydrolyzed acid derivatives) that may skew data .

Handling and Safety

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of corrosive vapors.
  • Quench waste with ice-cold sodium bicarbonate to neutralize residual acyl chloride .

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